N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an oxalamide group, which is known for its ability to form stable complexes with metal ions and other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides or other derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition or modulation of the target’s activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetamidophenyl)-N2-ethyl-N2-(2-methoxybenzyl)glycinamide
- N-(4-Acetamidophenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific oxalamide structure, which allows for the formation of stable complexes with metal ions and other molecules. This property makes it particularly useful in coordination chemistry and as a potential therapeutic agent.
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-14-7-9-15(10-8-14)21-18(24)17(23)19-11-13-5-3-4-6-16(13)25-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFGIXRUGROIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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